

molecular structure of 4-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylthiazole-2-carbonitrile

Cat. No.: B021620

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **4-Methylthiazole-2-carbonitrile**

Introduction

4-Methylthiazole-2-carbonitrile, with the CAS number 100516-98-1, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4th position and a nitrile group at the 2nd position.^{[1][2]} This molecule serves as a significant building block in organic synthesis, particularly within the pharmaceutical industry. Its distinct structural characteristics, including the reactive nitrile functionality and the aromatic thiazole core, make it a versatile intermediate for the creation of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the experimental protocols utilized for its characterization, tailored for researchers and professionals in drug development.

Molecular and Physicochemical Properties

The fundamental properties of **4-Methylthiazole-2-carbonitrile** are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ N ₂ S	[1] [2] [3]
Molecular Weight	124.16 g/mol	[1] [2]
CAS Number	100516-98-1	[1] [2]
Appearance	White crystalline solid	
Melting Point	34-39 °C	[1]
Purity	≥97.0%	
SMILES String	Cc1csc(n1)C#N	[1]
InChI Key	ZLJOKRUAKFPDRN- UHFFFAOYSA-N	[1] [3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for **4-Methylthiazole-2-carbonitrile** are not readily available in the public domain, predicted data and data from analogous structures provide valuable insights.

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	125.01680	124.4
[M+Na] ⁺	146.99874	136.8
[M-H] ⁻	123.00224	127.7
[M+NH ₄] ⁺	142.04334	145.9
[M] ⁺	124.00897	121.6

Data sourced from
PubChem[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **4-Methylthiazole-2-carbonitrile** is not available. However, for the structurally related compound **4-Methylthiazole**, the following experimental data is reported:

¹H NMR (90 MHz, CDCl₃)[4]

Chemical Shift (ppm)	Description
8.45 - 8.47	Doublet, Thiazole ring proton
6.62 - 6.68	Multiplet, Thiazole ring proton

| 2.23 - 2.24 | Singlet, Methyl group protons |

¹³C NMR (15.09 MHz, CDCl₃)[4]

Chemical Shift (ppm)	Assignment
153.49	C2 (Thiazole ring)
152.14	C4 (Thiazole ring)
113.11	C5 (Thiazole ring)

| 16.77 | Methyl carbon |

Note: The presence of the electron-withdrawing nitrile group at the C2 position in **4-Methylthiazole-2-carbonitrile** would be expected to significantly shift the signals of the thiazole ring protons and carbons downfield compared to 4-Methylthiazole.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of thiazole derivatives, which are applicable to **4-Methylthiazole-2-carbonitrile**.

Synthesis Protocol: A Representative Example

While a specific protocol for **4-Methylthiazole-2-carbonitrile** is proprietary, a common method for synthesizing related thiazole aldehydes involves the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative. A representative synthesis for a similar compound, 4-methyl-5-formylthiazole, proceeds via the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[5]

Step 1: Formation of the Acid Chloride

- Add 4-methylthiazole-5-carboxylic acid to an excess of thionyl chloride.[5]
- Reflux the mixture for 2 hours.[5]
- Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid chloride is used directly in the next step.[5]

Step 2: Rosenmund Reduction

- Dissolve the crude acid chloride in an appropriate solvent, such as xylene.[5]
- Add a palladium on barium sulfate (Pd/BaSO₄) catalyst.[5]
- Heat the mixture to 140°C while bubbling hydrogen gas through it.[5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

- Upon completion, filter the mixture to remove the catalyst.
- Perform an acidic workup followed by neutralization and extraction with an organic solvent (e.g., chloroform) to isolate the final product.[5]

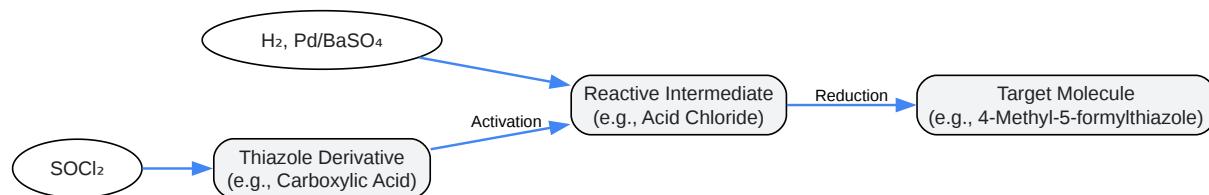
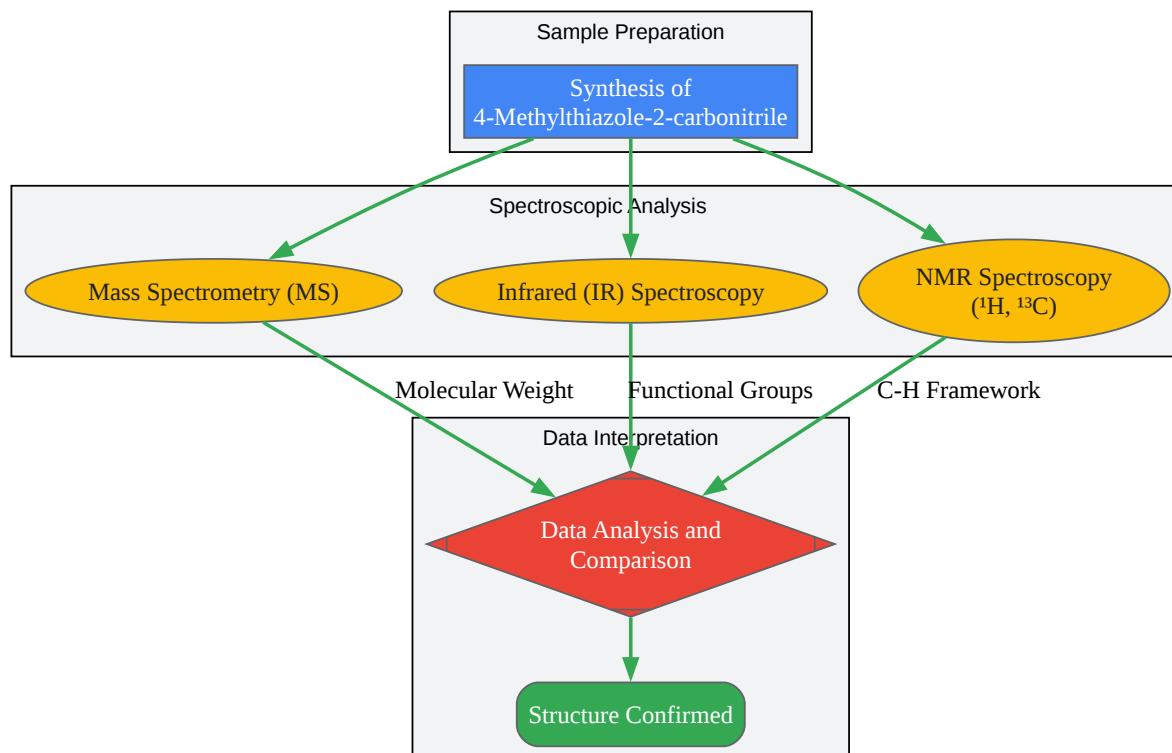
Spectroscopic Analysis Protocols

The following are standard procedures for obtaining spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence on a 300 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, 1-5 second relaxation delay, and 16-64 scans.[6][7]
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ^{13}C , a higher number of scans (>1024) is typically required to achieve a good signal-to-noise ratio.[6][7]

Infrared (IR) Spectroscopy



- Sample Preparation: For a solid sample like **4-Methylthiazole-2-carbonitrile**, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid directly on the ATR crystal.[7]
- Acquisition: Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . [6][7] A background spectrum should be recorded first.[7] Expected characteristic peaks for **4-Methylthiazole-2-carbonitrile** would include C≡N stretching (around $2220\text{-}2260\text{ cm}^{-1}$), C=N and C=C stretching from the thiazole ring (around $1500\text{-}1600\text{ cm}^{-1}$), and C-H stretching (around $2900\text{-}3100\text{ cm}^{-1}$).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.[7]
- Ionization: Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) for detecting molecular ions like $[M+H]^+$ or Electron Ionization (EI) for fragmentation analysis.[7]
- Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Molecular Structure

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-メチルチアゾール-2-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Methylthiazole-2-carbonitrile - CAS:100516-98-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. PubChemLite - 4-methylthiazole-2-carbonitrile (C5H4N2S) [pubchemlite.lcsb.uni.lu]
- 4. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [molecular structure of 4-Methylthiazole-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021620#molecular-structure-of-4-methylthiazole-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com